molecular formula C14H16N2O2S B2828207 N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1235223-91-2

N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2828207
CAS No.: 1235223-91-2
M. Wt: 276.35
InChI Key: BJNMVILFDSDSBY-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule integrates two privileged heterocyclic structures—furan and pyridine—into a single scaffold, creating a versatile intermediate for drug discovery and materials science. The presence of the methylsulfanyl (S-methyl) group on the pyridine ring and the propan-2-yl linker on the amide nitrogen offers distinct sites for further synthetic modification and structure-activity relationship (SAR) studies. The compound's core structure is related to pyridine-3-carboxamide derivatives, a class known for its diverse biological activities and utility in developing pharmacologically active agents . The 2-(methylsulfanyl)pyridine moiety is a key functional group; such sulfur-containing pyridines are valuable precursors in medicinal chemistry, as the thioether can be readily oxidized to sulfoxides or sulphones, or displaced in nucleophilic substitution reactions to access a wider array of chemical space . This makes the compound a promising candidate for use in hit-to-lead optimization campaigns. As a novel chemical entity, its full spectrum of biological activity and precise mechanism of action are subjects for ongoing investigation. Researchers are exploring its potential application as a building block in organic synthesis , and its utility in creating larger supramolecular structures or coordination complexes due to its amide and heterocyclic functionalities . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10(9-11-5-4-8-18-11)16-13(17)12-6-3-7-15-14(12)19-2/h3-8,10H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNMVILFDSDSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyridine and furan have shown effectiveness against various bacterial strains, including resistant strains of Acinetobacter baumannii and Staphylococcus aureus . The presence of the methylsulfanyl group is believed to enhance the antibacterial activity by increasing the lipophilicity of the compound, allowing better membrane penetration.

Anticancer Potential

Compounds containing furan and pyridine moieties have been investigated for their anticancer properties. Studies suggest that N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide may inhibit specific kinases involved in cancer cell proliferation. For example, inhibitors targeting PfGSK3 and PfPK6, which are implicated in cancer cell signaling pathways, have shown promising results in preclinical studies .

Neurological Applications

The compound's ability to modulate calcium signaling pathways makes it a candidate for treating neurological disorders. Research has highlighted the role of adenylyl cyclase type 1 (AC1) in chronic pain sensitization, suggesting that similar compounds could be developed for pain management therapies .

Case Studies

StudyFindingsReference
Kato et al. (2022)Identified novel inhibitors targeting PfGSK3 and PfPK6, showing significant inhibition with IC50 values in the nanomolar range.
Antimicrobial StudyDemonstrated effectiveness against multiple bacterial strains, with structural analogs exhibiting enhanced activity due to their chemical composition.
Neurological ResearchExplored potential for pain management through modulation of AC1 signaling pathways, indicating a viable therapeutic direction.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyridine Carboxamides

Substituent Variations on the Pyridine Ring

  • 2-(Methylsulfanyl) vs. Halogen Substituents: Compared to chloro-substituted analogs like 6-chloro-N-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide (), the methylsulfanyl group in the target compound may enhance lipophilicity and alter binding kinetics due to its larger van der Waals radius and polarizability.
  • Positional Isomerism :
    The target compound’s 3-carboxamide group contrasts with N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide (), where the amide is also at position 3 but includes a brominated aryl side chain. This difference highlights how side-chain modifications can dramatically alter steric bulk and intermolecular interactions .

Heterocyclic Side-Chain Modifications

  • Furan vs. Thiazolidinone Moieties: The furan ring in the target compound differs from the thiazolidinone group in N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (). Thiazolidinones are known for their conformational rigidity and hydrogen-bonding capacity, whereas furans offer planar aromaticity, which may favor interactions with flat binding pockets (e.g., kinase ATP sites) .
  • Branched vs. Linear Side Chains: The N-[1-(furan-2-yl)propan-2-yl] group introduces a branched alkyl chain, unlike linear chains such as N-(3-(3-(tert-butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide ().

Functional Group Comparisons

  • Methylsulfanyl vs. Methoxy or Dimethoxymethyl Groups :
    Compounds like N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide () feature oxygen-rich substituents, which may improve aqueous solubility compared to the sulfur-containing methylsulfanyl group. However, the latter’s stronger electron-donating effects could stabilize charge-transfer interactions in biological systems .

Data Table: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Source
N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide C₁₄H₁₆N₂O₂S 292.35 g/mol 2-(methylsulfanyl), furan-propan-2-yl Synthetic
6-chloro-N-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide C₁₆H₁₂Cl₂N₄O 367.20 g/mol 6-chloro, pyrazole-chlorophenyl
N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide C₁₆H₁₃BrN₂O₂S 393.26 g/mol 4-oxo-thiazolidinone, 4-bromophenyl
N-(3-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide C₂₀H₃₆N₂O₂Si 380.60 g/mol tert-butyldimethylsilyloxy, pivalamide

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s furan side chain may require specialized coupling reagents (e.g., EDCI/HOBt) for amide bond formation, similar to methods described for N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide () .
  • Biological Relevance : While direct pharmacological data for the target compound are unavailable, analogs like N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide () demonstrate activity in kinase inhibition assays, suggesting that the pyridine-carboxamide core is a viable pharmacophore .

Q & A

Basic: What are the recommended synthetic routes for N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging the reactivity of pyridine and furan heterocycles. A general approach includes:

Core Pyridine Formation: Start with a pyridine-3-carboxylic acid derivative. Introduce the methylsulfanyl group via nucleophilic substitution at the 2-position using methanethiol or a methylthio precursor under basic conditions (e.g., NaH in DMF) .

Amide Coupling: React the activated pyridine-3-carboxylic acid (e.g., as an acid chloride) with the amine group of 1-(furan-2-yl)propan-2-amine. Use coupling agents like HATU or DCC in anhydrous dichloromethane .

Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization for high-purity isolation.

Key Considerations:

  • Monitor reaction progress via TLC or HPLC to avoid over-substitution.
  • Optimize stoichiometry to minimize side products (e.g., di-substituted pyridines).

Basic: How is the molecular structure of this compound characterized in academic research?

Methodological Answer:
Structural elucidation combines:

  • Spectroscopic Techniques:
    • NMR: 1^1H and 13^13C NMR confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, methylsulfanyl at δ 2.5 ppm) .
    • HRMS: Validate molecular formula (C14_{14}H16_{16}N2_2O2_2S; theoretical [M+H]+^+: 292.0984) .
  • X-ray Crystallography: Resolves spatial arrangement of the furan and pyridine rings, critical for understanding π-π stacking interactions .

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